beta-D-Glucopyranosiduronic acid, 3-bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl
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Overview
Description
Beta-D-Glucopyranosiduronic acid, 3-bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl: is a complex organic compound that features a glucopyranosiduronic acid moiety and a brominated propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranosiduronic acid, 3-bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl typically involves multiple steps:
Starting Materials: The synthesis begins with beta-D-Glucopyranosiduronic acid and a suitable brominated precursor.
Reaction Conditions: The reaction may involve bromination reactions under controlled conditions, often using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of alcohols or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a catalyst or catalyst precursor in various organic reactions.
Biology
Bioconjugation: The compound can be used to modify biomolecules for research purposes.
Drug Development:
Medicine
Therapeutic Agents: The compound could be explored for its potential therapeutic properties.
Diagnostic Tools: It may be used in the development of diagnostic agents.
Industry
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Chemical Manufacturing: It may serve as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism by which beta-D-Glucopyranosiduronic acid, 3-bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl exerts its effects would depend on its specific applications. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Beta-D-Glucopyranosiduronic acid derivatives: Compounds with similar glucopyranosiduronic acid moieties.
Brominated organic compounds: Other organic compounds containing bromine atoms.
Uniqueness
The uniqueness of beta-D-Glucopyranosiduronic acid, 3-bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl lies in its specific combination of functional groups, which may confer unique reactivity and properties compared to other similar compounds.
Biological Activity
Beta-D-Glucopyranosiduronic acid, 3-bromo-2-(bromomethyl)-2-(hydroxymethyl)propyl, is a complex organic compound with potential biological activities. The compound's structure suggests it may interact with various biological systems, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₁H₁₈Br₂O₈
- Molecular Weight : 438.0638 g/mol
- CAS Number : 1138247-37-6
Mechanisms of Biological Activity
The biological activity of beta-D-glucopyranosiduronic acid derivatives is primarily attributed to their ability to modulate enzyme activities and interact with cellular receptors. Key mechanisms include:
- Enzyme Inhibition : Compounds similar in structure have shown the ability to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The presence of bromine atoms in the structure may enhance binding affinity to various receptors, potentially influencing signal transduction pathways.
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, suggesting potential applications in treating infections.
Antimicrobial Activity
A study evaluated the antimicrobial effects of several glucopyranosiduronic acid derivatives against common pathogens. The results indicated that beta-D-glucopyranosiduronic acid exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
Beta-D-Glucopyranosiduronic Acid | S. aureus | 64 |
Beta-D-Glucopyranosiduronic Acid | E. coli | 128 |
Enzyme Interaction Studies
Research demonstrated that beta-D-glucopyranosiduronic acid acts as a substrate for certain glycosyltransferases, indicating its role in glycosylation processes within cells. The kinetic parameters revealed a Km value of 6.5 mM for enzyme interaction, suggesting moderate affinity.
Pharmacological Applications
The potential applications of beta-D-glucopyranosiduronic acid are diverse:
- Antibiotic Development : Given its antimicrobial properties, further exploration could lead to the development of new antibiotics.
- Cancer Therapy : Preliminary studies suggest that derivatives may inhibit tumor growth by interfering with metabolic pathways.
- Inflammatory Diseases : The compound's ability to modulate enzyme activity may provide therapeutic avenues for treating inflammatory conditions.
Properties
Molecular Formula |
C11H18Br2O8 |
---|---|
Molecular Weight |
438.06 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[2,2-bis(bromomethyl)-3-hydroxypropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C11H18Br2O8/c12-1-11(2-13,3-14)4-20-10-7(17)5(15)6(16)8(21-10)9(18)19/h5-8,10,14-17H,1-4H2,(H,18,19)/t5-,6-,7+,8-,10+/m0/s1 |
InChI Key |
JQFPAHSMEUXVKF-XWIWCORWSA-N |
Isomeric SMILES |
C(C(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)(CBr)CBr)O |
Canonical SMILES |
C(C(COC1C(C(C(C(O1)C(=O)O)O)O)O)(CBr)CBr)O |
Origin of Product |
United States |
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